molecular formula C20H23NO6 B10846658 Aknadilactam

Aknadilactam

Cat. No.: B10846658
M. Wt: 373.4 g/mol
InChI Key: CLWJGNIITFMBQR-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AKNADILACTAM involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the final structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the plant Stephania Sasakii Hayata. The process includes the extraction of crude alkaloids using solvents like ethanol, followed by purification through column chromatography and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: AKNADILACTAM undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

AKNADILACTAM has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of AKNADILACTAM involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

  • Aknadinine
  • Longanone
  • Stephasunoline
  • N-methylstephuline
  • Epistephamiersine
  • Prostephabyssine
  • Dihydroepistephamiersine
  • Hasubanonine

Comparison: AKNADILACTAM is unique among these compounds due to its specific structural features and biological activities.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

(1R,10S)-3-hydroxy-4,11,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene-13,16-dione

InChI

InChI=1S/C20H23NO6/c1-21-14(23)10-19-9-12(22)17(26-3)18(27-4)20(19,21)8-7-11-5-6-13(25-2)16(24)15(11)19/h5-6,24H,7-10H2,1-4H3/t19-,20-/m1/s1

InChI Key

CLWJGNIITFMBQR-WOJBJXKFSA-N

Isomeric SMILES

CN1C(=O)C[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC

Canonical SMILES

CN1C(=O)CC23C1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC

Origin of Product

United States

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